molecular formula C17H32O3 B14733348 4-(Tetrahydrofuran-2-yl)butyl nonanoate CAS No. 5467-14-1

4-(Tetrahydrofuran-2-yl)butyl nonanoate

Cat. No.: B14733348
CAS No.: 5467-14-1
M. Wt: 284.4 g/mol
InChI Key: JIJLLVOXMIJRDL-UHFFFAOYSA-N
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Description

4-(Tetrahydrofuran-2-yl)butyl nonanoate is an organic compound with the molecular formula C17H32O3 It is a derivative of nonanoic acid and tetrahydrofuran, featuring a nonanoate ester linked to a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tetrahydrofuran-2-yl)butyl nonanoate typically involves the esterification of nonanoic acid with 4-(Tetrahydrofuran-2-yl)butanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow processes. This method allows for better control over reaction conditions and improved yield. The use of commercial catalysts and optimized reaction parameters ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(Tetrahydrofuran-2-yl)butyl nonanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.

Major Products Formed

    Oxidation: Nonanoic acid and tetrahydrofuran-2-one.

    Reduction: 4-(Tetrahydrofuran-2-yl)butanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

4-(Tetrahydrofuran-2-yl)butyl nonanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Tetrahydrofuran-2-yl)butyl nonanoate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release nonanoic acid and 4-(Tetrahydrofuran-2-yl)butanol, which can further interact with biological pathways. The tetrahydrofuran ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Tetrahydrofuran-2-yl)butyl acetate
  • 4-(Tetrahydrofuran-2-yl)butyl propionate
  • 4-(Tetrahydrofuran-2-yl)butyl butyrate

Uniqueness

4-(Tetrahydrofuran-2-yl)butyl nonanoate is unique due to its longer carbon chain compared to similar compounds. This structural feature may influence its physical properties, reactivity, and potential applications. The presence of the tetrahydrofuran ring also imparts specific characteristics that differentiate it from other esters.

Properties

CAS No.

5467-14-1

Molecular Formula

C17H32O3

Molecular Weight

284.4 g/mol

IUPAC Name

4-(oxolan-2-yl)butyl nonanoate

InChI

InChI=1S/C17H32O3/c1-2-3-4-5-6-7-13-17(18)20-14-9-8-11-16-12-10-15-19-16/h16H,2-15H2,1H3

InChI Key

JIJLLVOXMIJRDL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)OCCCCC1CCCO1

Origin of Product

United States

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